
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity against broadleaf and monocotyledonous weeds. This research indicates the potential of this chemical structure in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014). Further studies have confirmed the significant herbicidal activity of these compounds, suggesting their use as a lead structure for novel herbicide development (Wang et al., 2015).
Antimicrobial and Antifungal Activities
Research on new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones demonstrated their efficacy in antibacterial and antifungal applications. The synthesized compounds showed activity against various pathogens, indicating their potential as antimicrobial agents (Gupta et al., 2008).
Organic Synthesis and Chemical Characterization
Studies have explored the synthesis and characterization of novel compounds containing the 1,2,4-oxadiazole ring, revealing the versatility of these structures in organic chemistry. These compounds have shown promising bioactive properties, including antitumor activities (Maftei et al., 2013). Another study focused on the synthesis and spectral characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their potential as chemotherapeutic agents (Deady et al., 2003).
Green Chemistry and Sustainable Synthesis
Research on the L-proline-catalysed synthesis of heterocyclic ortho-quinones emphasizes the importance of green chemistry principles in the synthesis of complex molecules. This "on water" protocol offers environmental advantages such as short reaction times and the absence of toxic solvents (Rajesh et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione, followed by reduction of the nitro group to an amino group, and then coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethylbenzoic acid", "2-nitrobenzaldehyde", "urea", "ethyl acetoacetate", "4-bromoethylamine", "sodium hydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-nitrobenzaldehyde: 4-ethylbenzoic acid is reacted with 2-nitrobenzaldehyde in the presence of acetic acid and hydrochloric acid to form 4-ethyl-2-nitrobenzaldehyde.", "b. Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione: 4-ethyl-2-nitrobenzaldehyde is reacted with urea and ethyl acetoacetate in the presence of sodium hydroxide to form 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of nitro group to amino group", "3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione is reduced to 3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride in ethanol.", "Step 3: Coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione is coupled with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium hydride in dichloromethane to form the final product '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione'." ] } | |
Numéro CAS |
1359433-95-6 |
Nom du produit |
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C27H24N4O3 |
Poids moléculaire |
452.514 |
Nom IUPAC |
3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3 |
Clé InChI |
KYOMMBWLBMUCHZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)
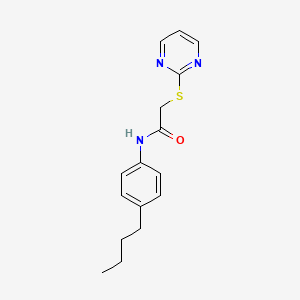
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
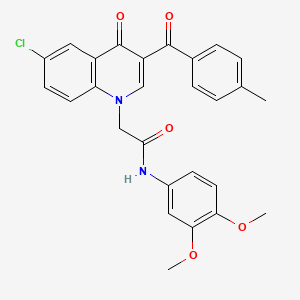
![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

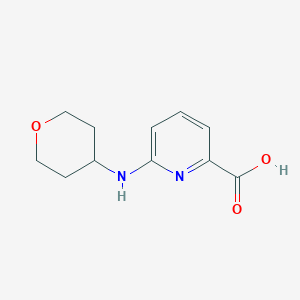
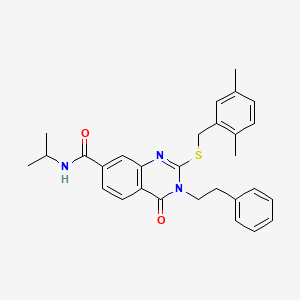
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)
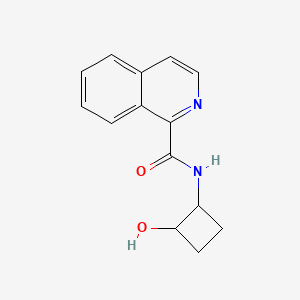
![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)